molecular formula C6H3IN4O2 B2864656 1-Azido-4-iodo-2-nitrobenzene CAS No. 89488-56-2

1-Azido-4-iodo-2-nitrobenzene

Cat. No.: B2864656
CAS No.: 89488-56-2
M. Wt: 290.02
InChI Key: YYKRWOVOXYZYPH-UHFFFAOYSA-N
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Description

1-Azido-4-iodo-2-nitrobenzene is an organic compound with the molecular formula C6H3IN4O2 It is characterized by the presence of an azido group (-N3), an iodine atom, and a nitro group (-NO2) attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the diazotization of 4-iodo-2-nitroaniline followed by the substitution of the diazonium group with an azido group using sodium azide . The reaction conditions typically involve mild temperatures and the use of solvents such as acetonitrile or dimethyl sulfoxide.

Industrial Production Methods: Industrial production of 1-azido-4-iodo-2-nitrobenzene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Safety measures are crucial due to the potentially hazardous nature of azides and nitro compounds.

Chemical Reactions Analysis

Types of Reactions: 1-Azido-4-iodo-2-nitrobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, forming triazoles.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium azide, potassium iodide, and copper catalysts.

    Reduction Reactions: Hydrogen gas, palladium on carbon, and other reducing agents.

    Cycloaddition Reactions: Alkynes and copper catalysts.

Major Products Formed:

    Substitution Reactions: Products with different substituents replacing the iodine atom.

    Reduction Reactions: 4-iodo-2-nitroaniline.

    Cycloaddition Reactions: Triazole derivatives.

Scientific Research Applications

1-Azido-4-iodo-2-nitrobenzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds, including heterocycles and pharmaceuticals.

    Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules.

    Medicine: Potential use in the development of diagnostic agents and therapeutic compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-azido-4-iodo-2-nitrobenzene involves its ability to undergo various chemical transformations. The azido group can participate in cycloaddition reactions, forming stable triazole rings. The nitro group can be reduced to an amino group, which can further react to form different derivatives. These transformations are facilitated by the presence of suitable catalysts and reaction conditions.

Comparison with Similar Compounds

    1-Iodo-2-nitrobenzene: Similar structure but lacks the azido group.

    1-Iodo-4-nitrobenzene: Similar structure but lacks the azido group.

    4-Iodo-2-nitroaniline: Similar structure but has an amino group instead of an azido group.

Uniqueness: 1-Azido-4-iodo-2-nitrobenzene is unique due to the presence of all three functional groups (azido, iodine, and nitro) on the benzene ring

Properties

IUPAC Name

1-azido-4-iodo-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3IN4O2/c7-4-1-2-5(9-10-8)6(3-4)11(12)13/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYKRWOVOXYZYPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)[N+](=O)[O-])N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3IN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89488-56-2
Record name 1-azido-4-iodo-2-nitrobenzene
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